molecular formula C8H4ClF2N3O2 B13737512 2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole

2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole

Katalognummer: B13737512
Molekulargewicht: 247.58 g/mol
InChI-Schlüssel: RDWNGNZWBZUSAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of a chlorodifluoromethyl group and a nitro group attached to the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole typically involves the introduction of the chlorodifluoromethyl group and the nitro group onto the benzimidazole ring. One common method involves the reaction of 2-chlorodifluoromethylbenzimidazole with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration reactions using nitric acid and sulfuric acid as catalysts. The process is optimized to ensure high purity and yield of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Tin(II) chloride and hydrochloric acid.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorodifluoromethyl group can also participate in interactions with proteins and enzymes, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Chlorodifluoromethyl)-6-nitro-1H-benzimidazole is unique due to the presence of both the chlorodifluoromethyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H4ClF2N3O2

Molekulargewicht

247.58 g/mol

IUPAC-Name

2-[chloro(difluoro)methyl]-6-nitro-1H-benzimidazole

InChI

InChI=1S/C8H4ClF2N3O2/c9-8(10,11)7-12-5-2-1-4(14(15)16)3-6(5)13-7/h1-3H,(H,12,13)

InChI-Schlüssel

RDWNGNZWBZUSAZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)(F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.